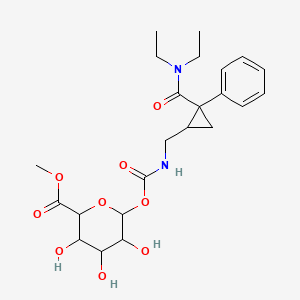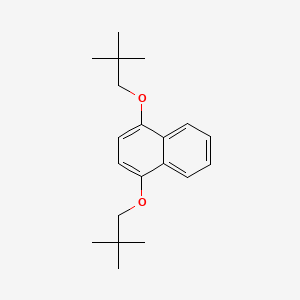
Milnacipran CarbaMoyl-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Milnacipran CarbaMoyl-beta-D-glucuronide is a metabolite of Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of fibromyalgia and major depressive disorder. This compound is characterized by its molecular formula C22H30N2O9 and a molecular weight of 466.48 g/mol. It appears as a white to off-white solid with a melting point of 120-125°C.
Métodos De Preparación
Milnacipran CarbaMoyl-beta-D-glucuronide is synthesized through the glucuronidation of Milnacipran. This process involves the conjugation of Milnacipran with glucuronic acid, facilitated by the enzyme UDP-glucuronosyltransferase. The reaction conditions typically include an aqueous environment with a suitable buffer to maintain pH stability. Industrial production methods for this compound are not extensively documented, but they likely follow similar enzymatic conjugation processes used in laboratory settings.
Análisis De Reacciones Químicas
Milnacipran CarbaMoyl-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Common reagents used in these reactions include water and various enzymes such as glucuronidases. The major products formed from these reactions are Milnacipran and glucuronic acid. The compound is relatively stable under normal conditions and does not readily undergo oxidation or reduction reactions.
Aplicaciones Científicas De Investigación
Milnacipran CarbaMoyl-beta-D-glucuronide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Milnacipran.
Biology: Researchers use this compound to investigate the enzymatic pathways involved in drug metabolism and excretion.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Milnacipran, aiding in the development of more effective therapeutic strategies.
Industry: The compound is utilized in the quality control processes of pharmaceutical manufacturing to ensure the purity and efficacy of Milnacipran-based medications.
Mecanismo De Acción
As a metabolite of Milnacipran, Milnacipran CarbaMoyl-beta-D-glucuronide does not have a direct mechanism of action. its formation and excretion are crucial for the overall pharmacokinetic profile of Milnacipran. Milnacipran itself works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . This dual inhibition helps alleviate symptoms of depression and fibromyalgia by modulating pain signals and mood regulation pathways .
Comparación Con Compuestos Similares
Milnacipran CarbaMoyl-beta-D-glucuronide can be compared with other glucuronide metabolites of SNRIs and related compounds:
Desvenlafaxine Glucuronide: A metabolite of Desvenlafaxine, another SNRI, which also undergoes glucuronidation but has different pharmacokinetic properties.
Duloxetine Glucuronide: A metabolite of Duloxetine, which shares similar metabolic pathways but differs in its therapeutic applications and efficacy.
Venlafaxine Glucuronide: A metabolite of Venlafaxine, which is another SNRI with a distinct metabolic profile and clinical use.
This compound is unique due to its specific formation from Milnacipran and its role in the drug’s metabolism and excretion.
Propiedades
Fórmula molecular |
C23H32N2O9 |
|---|---|
Peso molecular |
480.5 g/mol |
Nombre IUPAC |
methyl 6-[[2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H32N2O9/c1-4-25(5-2)21(30)23(13-9-7-6-8-10-13)11-14(23)12-24-22(31)34-20-17(28)15(26)16(27)18(33-20)19(29)32-3/h6-10,14-18,20,26-28H,4-5,11-12H2,1-3H3,(H,24,31) |
Clave InChI |
OCJREBQTSSRPRZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)OC)O)O)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[2-(Acetyloxymethyl)-10-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289636.png)
![tert-butyl N-[1-(cyclohexylamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12289641.png)
![N-[21-(2-aminoethylamino)-3-(3-amino-1-hydroxypropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B12289642.png)
![2-[6-(Dimethylamino)hexa-1,3,5-trienyl]-1,3,3-trimethyl-3h-indolium tetrafluoroborate](/img/structure/B12289644.png)



![11-(2-Naphthalenyl)-11H-benzo[b]fluoren-11-ol, homopolymer](/img/structure/B12289666.png)
![tert-Butyl 4-[4-(methoxycarbonyl)-2-nitrophenylamino]piperidine-1-carboxylate](/img/structure/B12289667.png)
![6-[2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289672.png)
![6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289675.png)

